![molecular formula C18H10F2N2OS B2651217 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476277-43-7](/img/structure/B2651217.png)
2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C18H10F2N2OS . It has a molecular weight of 340.35 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide consists of 18 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Anti-Tubercular Activity
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize these derivatives.
Ubiquitin Ligase Inhibition
N-benzothiazol-2-yl-amides, a class of compounds related to our target molecule, have been associated with inhibiting ubiquitin ligase. This property has implications in cancer research and drug development .
Selective Cytotoxicity Against Tumorigenic Cell Lines
The compound’s structural features may contribute to selective cytotoxicity against tumorigenic cell lines. Researchers have observed this phenomenon for related benzothiazole derivatives .
Prophylaxis and Treatment of Rotavirus Infections
While not directly studied for our compound, N-benzothiazol-2-yl-amides have been explored as potential agents for prophylaxis and treatment of rotavirus infections .
Adenosine A2A Receptor Modulation
Related benzothiazole derivatives have been investigated as adenosine A2A receptor modulators. These compounds play a role in various physiological processes and may have therapeutic applications .
Nuclear Hormone Receptor-Associated Disorders
Finally, N-benzothiazol-2-yl-amides have been explored as therapeutic agents for disorders associated with nuclear hormone receptors. These receptors play crucial roles in gene regulation and cellular responses .
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVFOGICZXLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |
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